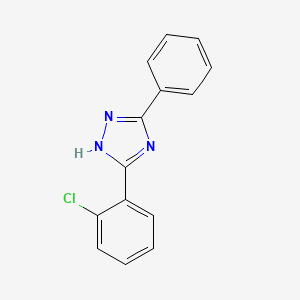
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with phenyl isothiocyanate, followed by cyclization under acidic or basic conditions. The reaction can be summarized as follows:
Step 1: 2-chlorobenzohydrazide reacts with phenyl isothiocyanate to form an intermediate.
Step 2: The intermediate undergoes cyclization to form the triazole ring.
The reaction conditions often involve heating the mixture in a suitable solvent, such as ethanol or acetic acid, at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazoles, while oxidation and reduction can yield different oxidation states of the triazole ring.
科学研究应用
Chemistry
In chemistry, 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in the development of new drugs. It exhibits potential antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in designing inhibitors for specific enzymes and receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism by which 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects is often related to its interaction with biological targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the phenyl and chlorophenyl substituents.
3-Phenyl-1H-1,2,4-triazole: Similar structure but without the 2-chlorophenyl group.
5-(2-Chlorophenyl)-1H-1,2,4-triazole: Lacks the phenyl group at the 3-position.
Uniqueness
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is unique due to the presence of both phenyl and 2-chlorophenyl groups, which enhance its reactivity and potential biological activity. These substituents can influence the compound’s electronic properties, making it more versatile in various applications compared to its simpler analogs.
属性
CAS 编号 |
118863-81-3 |
|---|---|
分子式 |
C14H10ClN3 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18) |
InChI 键 |
AHWJVKKSEVAPMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


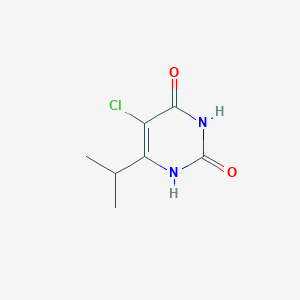
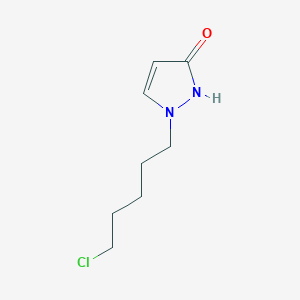
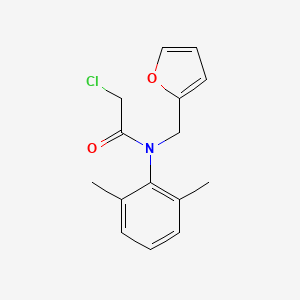

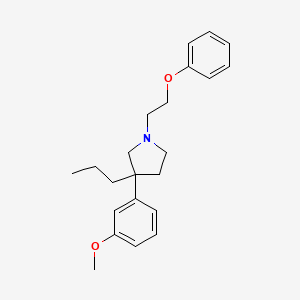
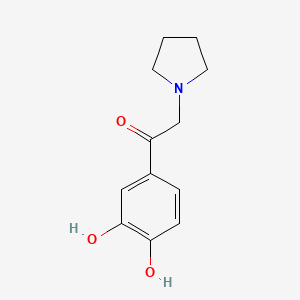
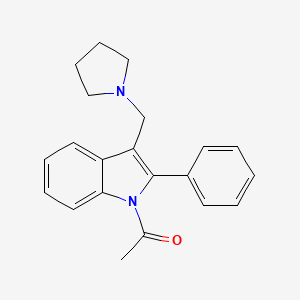
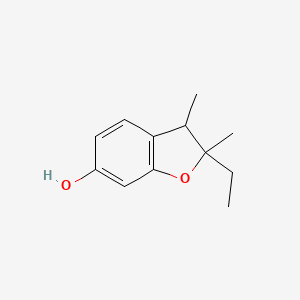
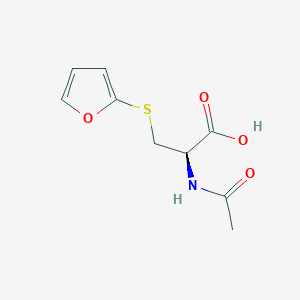
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
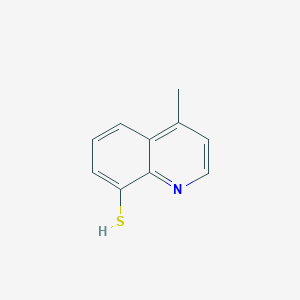


![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
